GUIBOURTINIDIN CHLORIDE(SH)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guibourtinidin chloride (SH) is an anthocyanidin, a type of plant pigment that belongs to the flavonoid group. It is known for its vibrant color and is found in various plants. The compound has the chemical formula C15H11ClO4 and a molar mass of 290.7 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of guibourtinidin chloride typically involves the reaction of 2-(4-hydroxyphenyl)chromenylium-3,7-diol with hydrochloric acid. The reaction conditions often include maintaining a temperature of around 25°C and a pressure of 100 kPa . The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to guibourtinidin chloride.
Industrial Production Methods: Industrial production of guibourtinidin chloride may involve large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yield and purity, often involving advanced techniques such as crystallization and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: Guibourtinidin chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert guibourtinidin chloride to its corresponding leuco form.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Leuco guibourtinidin.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Guibourtinidin chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the food and cosmetic industries for its coloring properties and potential health benefits
Mechanism of Action
The mechanism of action of guibourtinidin chloride involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Molecular Targets: Guibourtinidin chloride targets enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase.
Pathways Involved: The compound modulates signaling pathways related to inflammation and cell survival, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway
Comparison with Similar Compounds
Guibourtinidin chloride is unique among anthocyanidins due to its specific chemical structure and properties. Similar compounds include:
- Apigeninidin chloride (CAS#1151-98-0)
- Pelargonidin chloride (CAS#134-04-3)
- Kaempferidinidin chloride (CAS#13544-52-0)
- Fisetinidin chloride (CAS#2948-76-7)
- Peonidin chloride (CAS#134-01-0)
These compounds share similar structural features but differ in their specific functional groups and physicochemical properties. Guibourtinidin chloride stands out for its particular antioxidant and potential therapeutic properties .
Properties
CAS No. |
13544-54-2 |
---|---|
Molecular Formula |
C15H11ClO4 |
Molecular Weight |
290.70 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)chromenylium-3,7-diol;chloride |
InChI |
InChI=1S/C15H10O4.ClH/c16-11-4-1-9(2-5-11)15-13(18)7-10-3-6-12(17)8-14(10)19-15;/h1-8H,(H2-,16,17,18);1H |
InChI Key |
ADQYOABEIDHQIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C3C=CC(=CC3=[O+]2)O)O)O.[Cl-] |
Synonyms |
GUIBOURTINIDIN CHLORIDE(SH) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.